molecular formula C7H4BrF3OS B6323038 4-(Trifluoromethylsulfinyl)bromobenzene CAS No. 4589-43-9

4-(Trifluoromethylsulfinyl)bromobenzene

Cat. No. B6323038
CAS RN: 4589-43-9
M. Wt: 273.07 g/mol
InChI Key: RYLGHMIQBPSSHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Trifluoromethylsulfinyl)bromobenzene (TFMSB) is a synthetic compound that has been used in a variety of scientific research applications. It is a trifluoromethylsulfinyl derivative of bromobenzene, which is an aromatic compound composed of a benzene ring with a bromine atom attached. TFMSB has been studied for its potential use in a variety of biochemical and physiological processes.

Scientific Research Applications

4-(Trifluoromethylsulfinyl)bromobenzene has been used in a variety of scientific research applications, such as drug discovery and development, cell signaling, and enzyme inhibition. For example, it has been used to study the effects of enzyme inhibitors on cell signaling pathways, as well as to investigate the effects of drug candidates on various biochemical processes. It has also been used to study the effects of various drugs on cellular metabolism and the mechanisms of drug action.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethylsulfinyl)bromobenzene is not fully understood. However, it is believed to act as an inhibitor of various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It is also believed to act as an inhibitor of certain cell-signaling pathways, such as those involved in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Trifluoromethylsulfinyl)bromobenzene are not fully understood. However, it is believed to have an inhibitory effect on certain enzymes and cell-signaling pathways. It has also been shown to have an inhibitory effect on the metabolism of certain drugs, as well as on the expression of certain genes.

Advantages and Limitations for Lab Experiments

The use of 4-(Trifluoromethylsulfinyl)bromobenzene in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively inexpensive. It is also a stable compound, making it suitable for use in a variety of laboratory experiments. Additionally, it has been shown to have an inhibitory effect on certain enzymes and cell-signaling pathways, making it useful for studying the effects of drugs and other compounds on these pathways.
However, there are some limitations to its use in laboratory experiments. For example, it is not possible to study the effects of 4-(Trifluoromethylsulfinyl)bromobenzene on the metabolism of certain drugs, as it is not metabolized by the body. Additionally, its mechanism of action is not fully understood, making it difficult to predict its effects on certain biochemical and physiological processes.

Future Directions

There are several potential future directions for research on 4-(Trifluoromethylsulfinyl)bromobenzene. These include further investigation of its mechanism of action, as well as its effects on various biochemical and physiological processes. Additionally, further research could be done to investigate the effects of 4-(Trifluoromethylsulfinyl)bromobenzene on the metabolism of certain drugs, as well as its potential use in drug discovery and development. Additionally, further research could be done to investigate the effects of 4-(Trifluoromethylsulfinyl)bromobenzene on gene expression and cell signaling pathways. Finally, research could be done to investigate the potential use of 4-(Trifluoromethylsulfinyl)bromobenzene in the development of new therapeutic agents.

properties

IUPAC Name

1-bromo-4-(trifluoromethylsulfinyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3OS/c8-5-1-3-6(4-2-5)13(12)7(9,10)11/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLGHMIQBPSSHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, 1-bromo-4-[(trifluoromethyl)sulfinyl]-

Synthesis routes and methods

Procedure details

Meta-Chloroperbenzoic acid (1.2 g, 11.7 mmol) was added to a solution of (4-bromophenyl)(trifluoromethyl)sulfane (1.7 g, 6.61 mmol) in dichloromethane (30 mL). After stirring at rt for 12 h, the reaction mixture was poured into ice-water and extracted with EtOAc (3×60 mL). The combined organic layers were dried (MgSO4), concentrated, and purified by column chromatography on silica gel (EtOAc/petroleum ether=0:100 to 1:50) to give 859 mg of 1-bromo-4-((trifluoromethyl)sulfinyl)benzene as a white solid. 1H NMR (CDCl3, 400 MHz): δ 7.79-7.75 (m, 2H), 7.66 (d, 2H). 13C NMR (CDCl3, 100 MHz): δ 134.8, 133.0, 128.7, 127.4, 124.4 (q, J=330 Hz).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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